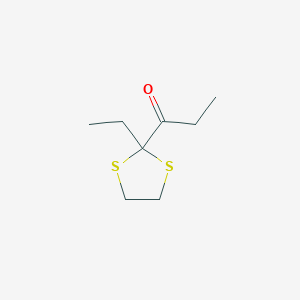
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:
Formation of the Dithiolane Ring: The carbonyl compound reacts with 1,2-ethanedithiol under acidic conditions to form the dithiolane ring.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides as the alkylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: Organolithium, Grignard reagents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted dithiolanes
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential neuroprotective activity in conjunction with other antioxidants.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their reactivity and stability.
1,2-Dithiolanes: These compounds have a similar structure but differ in the position of the sulfur atoms, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethyl group, which imparts distinct chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dithianes
- 1,2-Dithiolanes
- 1,3-Dithiolanes with different substituents
Conclusion
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in various scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
136062-26-5 |
|---|---|
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
1-(2-ethyl-1,3-dithiolan-2-yl)propan-1-one |
InChI |
InChI=1S/C8H14OS2/c1-3-7(9)8(4-2)10-5-6-11-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
STGWLGYAENMIKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(SCCS1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















